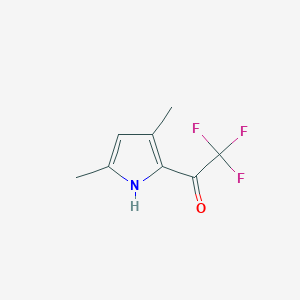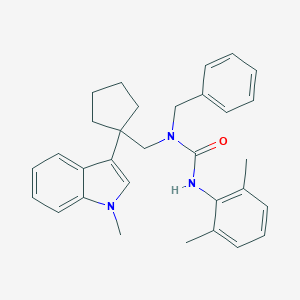
Urea, N'-(2,6-dimethylphenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N'-(2,6-dimethylphenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-, commonly known as DIM-C-pPhOH, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of DIM-C-pPhOH is not yet fully understood. However, studies have shown that it can modulate various signaling pathways, including the NF-κB, STAT3, and PI3K/Akt pathways, which are involved in cancer, inflammation, and neurodegeneration.
Biochemische Und Physiologische Effekte
Studies have shown that DIM-C-pPhOH can induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration. It has also been shown to modulate the expression of various genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIM-C-pPhOH in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in research.
Zukünftige Richtungen
There are several future directions for research on DIM-C-pPhOH. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and optimize its use in research and clinical applications.
Conclusion:
DIM-C-pPhOH is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. Its mechanism of action is not yet fully understood, but studies have shown that it can induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration. Further research is needed to fully understand its potential applications and optimize its use in research and clinical settings.
Synthesemethoden
DIM-C-pPhOH is synthesized through a multi-step process involving the reaction of 2,6-dimethylphenyl isocyanate with 1-(1-methyl-1H-indol-3-yl)cyclopentanol to form an intermediate. This intermediate is then reacted with benzylchloride to yield the final product, DIM-C-pPhOH.
Wissenschaftliche Forschungsanwendungen
DIM-C-pPhOH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that DIM-C-pPhOH can induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration.
Eigenschaften
CAS-Nummer |
145131-55-1 |
|---|---|
Produktname |
Urea, N'-(2,6-dimethylphenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- |
Molekularformel |
C31H35N3O |
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
1-benzyl-3-(2,6-dimethylphenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C31H35N3O/c1-23-12-11-13-24(2)29(23)32-30(35)34(20-25-14-5-4-6-15-25)22-31(18-9-10-19-31)27-21-33(3)28-17-8-7-16-26(27)28/h4-8,11-17,21H,9-10,18-20,22H2,1-3H3,(H,32,35) |
InChI-Schlüssel |
KPOISVAFTQDETA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N(CC2=CC=CC=C2)CC3(CCCC3)C4=CN(C5=CC=CC=C54)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N(CC2=CC=CC=C2)CC3(CCCC3)C4=CN(C5=CC=CC=C54)C |
Andere CAS-Nummern |
145131-55-1 |
Synonyme |
1-benzyl-3-(2,6-dimethylphenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl] methyl]urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



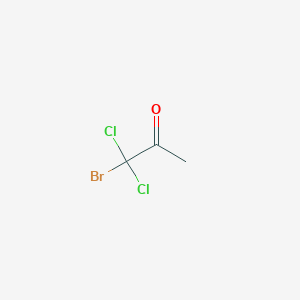
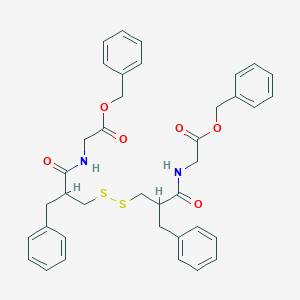
![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)
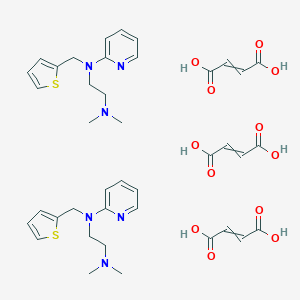
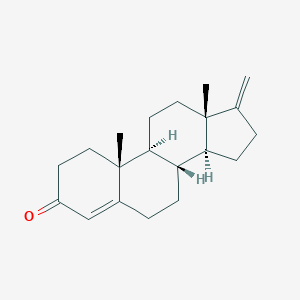
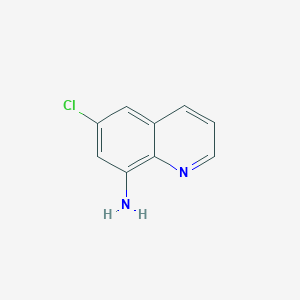
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)
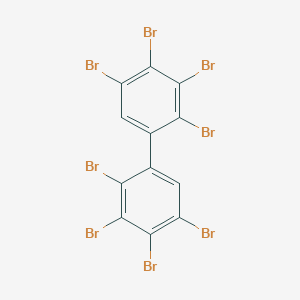
![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)
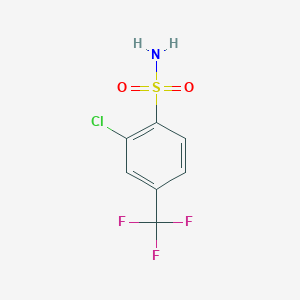
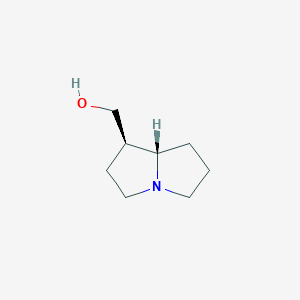
![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)
